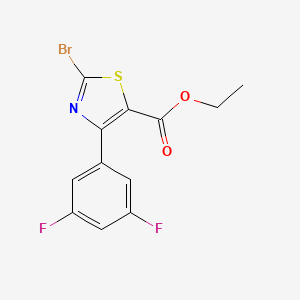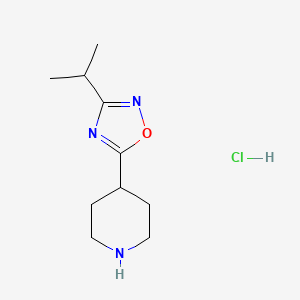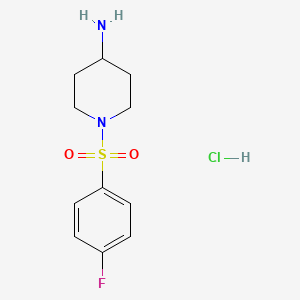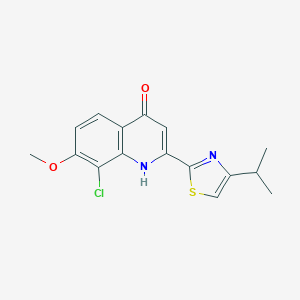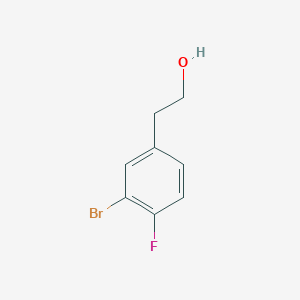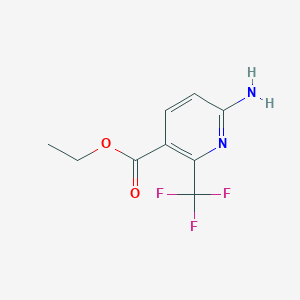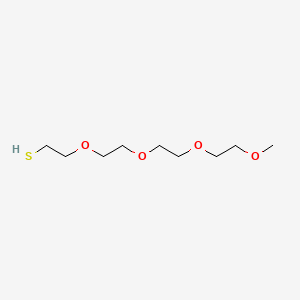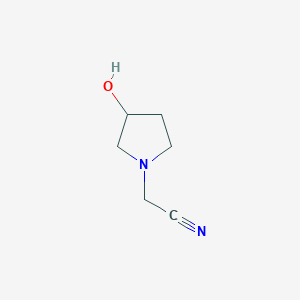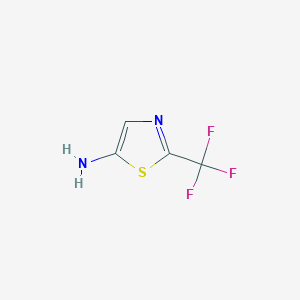![molecular formula C20H21NO4 B1394929 (S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-butyric acid CAS No. 1217785-38-0](/img/structure/B1394929.png)
(S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-butyric acid
Overview
Description
“(S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-butyric acid” is a chemical compound with the molecular formula C20H21NO5 . It has a molecular weight of 355.38 . The compound is solid in form .
Synthesis Analysis
The synthesis of such compounds often involves the use of protected amino acids . The synthesis of Fmoc amino acid azides starting from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method is described .
Molecular Structure Analysis
The SMILES string representation of the compound is COCC [C@@H] (C (O)=O)NC (OCC1C2=CC=CC=C2C3=CC=CC=C13)=O . This provides a way to visualize the compound’s structure using cheminformatics software.
Scientific Research Applications
Peptide Synthesis
(S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-butyric acid: is widely used in the field of peptide synthesis. The compound, often referred to by its abbreviation Fmoc, serves as an amino-protecting group. It is particularly valuable due to its stability under the conditions required for peptide elongation and its ease of removal when the synthesis is complete .
Solid-Phase Synthesis
In solid-phase synthesis, this compound provides a protective group for amino acids, which is crucial for the step-wise construction of peptides on a solid support. The Fmoc group is stable towards acidic conditions but can be removed under basic conditions, allowing for the selective deprotection and coupling of amino acids .
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis . .
Mode of Action
As a derivative of the Fmoc group, it may interact with amino acids or peptides during synthesis
Biochemical Pathways
The compound may be involved in peptide synthesis pathways due to the presence of the Fmoc group . The Fmoc group is commonly used in solid-phase peptide synthesis as a protective group for the amino group.
Result of Action
Given its potential role in peptide synthesis, it may influence the structure and function of peptides . .
Action Environment
The action of this compound may be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the stability of the Fmoc group can be affected by the pH of the environment . .
properties
IUPAC Name |
(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-2-13(19(22)23)11-21-20(24)25-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,2,11-12H2,1H3,(H,21,24)(H,22,23)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMPTCRXHVBHOO-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-butyric acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




